(Cys(acm)20,31)-egf (20-31)

Übersicht

Beschreibung

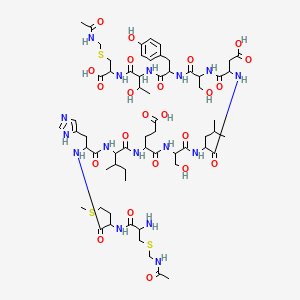

The compound H-DL-Cysteine(Acetylmethyl)-DL-Methionine-DL-Histidine-DL-xiIsoleucine-DL-Glutamic acid-DL-Serine-DL-Leucine-DL-Aspartic acid-DL-Serine-DL-Tyrosine-DL-xiThreonine-DL-Cysteine(Acetylmethyl)-OH is a synthetic peptide Peptides are short chains of amino acids linked by peptide bonds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this peptide involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process includes the following steps:

Amino Acid Coupling: Each amino acid is sequentially added to a growing peptide chain anchored to a solid resin. The coupling reaction typically uses carbodiimide reagents like N,N’-Diisopropylcarbodiimide (DIC) and activators like Hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.

Deprotection: After each coupling step, the protecting groups on the amino acids are removed to allow the next amino acid to be added. Common deprotecting agents include Trifluoroacetic acid (TFA).

Cleavage from Resin: Once the peptide chain is complete, it is cleaved from the solid resin using strong acids like TFA, which also removes side-chain protecting groups.

Industrial Production Methods

Industrial production of peptides often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, purification techniques like High-Performance Liquid Chromatography (HPLC) are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The cysteine residues in the peptide can undergo oxidation to form disulfide bonds, which can stabilize the peptide structure.

Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like Dithiothreitol (DTT).

Substitution: The peptide can undergo substitution reactions where specific amino acids are replaced with others to modify its properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used for oxidation reactions.

Reduction: Dithiothreitol (DTT) or β-Mercaptoethanol (BME) are common reducing agents.

Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt are used for substitution reactions.

Major Products

Oxidation: Formation of disulfide-linked peptides.

Reduction: Peptides with free thiol groups.

Substitution: Modified peptides with altered amino acid sequences.

Wissenschaftliche Forschungsanwendungen

Cancer Research

The EGFR is often overexpressed in various tumors, making it a prime target for cancer therapies. The use of (Cys(acm)20,31)-EGF (20-31) allows researchers to study the mechanisms of EGFR signaling pathways and their implications in cancer progression.

- Case Study: A study demonstrated that this peptide could modulate EGFR activity, thereby influencing downstream signaling pathways associated with tumor growth and metastasis. By using this peptide in experimental setups, researchers were able to delineate specific cellular outcomes related to EGFR activation .

Drug Development

(Cys(acm)20,31)-EGF (20-31) is utilized in the development of targeted therapies that aim to inhibit EGFR signaling in cancer cells. Its ability to bind specifically to EGFR makes it a candidate for designing novel therapeutic agents.

- Case Study: In preclinical trials, the peptide was incorporated into drug delivery systems that selectively target EGFR-positive tumor cells. This approach enhanced the efficacy of chemotherapeutic agents by reducing off-target effects and improving drug accumulation in tumors .

Diagnostics

The peptide can be used as a radiolabeled agent for imaging techniques such as PET or SPECT. By attaching radioisotopes to (Cys(acm)20,31)-EGF (20-31), researchers can visualize EGFR expression in tumors.

- Data Table: Radiolabeled Peptides for Imaging

| Peptide | Radiolabel | Stability (min) | Tumor Uptake (%) |

|---|---|---|---|

| (Cys(acm)20,31)-EGF | 68Ga | 8000 | 33.6 |

| GE11 | 68Ga | 66.4 | 1.9 |

| D4 | 99mTc | 1200 | TBD |

This table illustrates the stability and tumor uptake of various radiolabeled peptides, highlighting the potential of (Cys(acm)20,31)-EGF (20-31) as an effective imaging agent .

Cellular Signaling Studies

Researchers employ this compound to investigate the role of EGF in cellular signaling pathways that regulate cell cycle progression and apoptosis.

- Case Study: Experiments using (Cys(acm)20,31)-EGF (20-31) have shown its effectiveness in activating downstream signaling cascades such as MAPK and PI3K pathways in cultured cells. This activation is critical for understanding how EGF influences cellular behavior under normal and pathological conditions .

Wirkmechanismus

The mechanism of action of this peptide depends on its specific sequence and modifications. Generally, peptides exert their effects by binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. The presence of modified amino acids like acetylmethyl-cysteine can enhance the peptide’s stability and binding affinity, leading to more potent biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

H-DL-Cysteine-DL-Methionine-DL-Histidine-DL-Isoleucine-DL-Glutamic acid-DL-Serine-DL-Leucine-DL-Aspartic acid-DL-Serine-DL-Tyrosine-DL-Threonine-DL-Cysteine-OH: A similar peptide without the acetylmethyl modifications.

H-DL-Cysteine(Acetylmethyl)-DL-Methionine-DL-Histidine-DL-Isoleucine-DL-Glutamic acid-DL-Serine-DL-Leucine-DL-Aspartic acid-DL-Serine-DL-Tyrosine-DL-Threonine-DL-Cysteine(Acetylmethyl)-OH: A similar peptide with natural isoleucine and threonine instead of xiIsoleucine and xiThreonine.

Uniqueness

The presence of modified amino acids like acetylmethyl-cysteine and xiIsoleucine makes this peptide unique. These modifications can enhance the peptide’s stability, binding affinity, and resistance to enzymatic degradation, making it more effective in various applications.

Biologische Aktivität

(Cys(acm)20,31)-EGF (20-31) is a synthetic peptide derived from the epidermal growth factor (EGF), specifically focusing on the amino acid sequence from positions 20 to 31. This peptide retains significant biological activity associated with EGF, including mitogenic and angiogenic properties. The inclusion of cysteine residues in this peptide enhances its stability and facilitates the formation of disulfide bonds, which are crucial for maintaining its functional conformation.

- CAS Number : 89991-90-2

- Molecular Weight : 1542.62 g/mol

- Purity : >96%

- Sequence : Cys(Acm)-Met-His-Ile-Glu-Ser-Leu-Asp-Ser-Tyr-Thr-Cys(Acm)-OH

The peptide is typically stored at -20 °C or below to maintain its integrity and biological activity .

The biological activity of (Cys(acm)20,31)-EGF is primarily mediated through its interaction with the epidermal growth factor receptor (EGFR). Upon binding to EGFR, it initiates a cascade of intracellular signaling pathways that promote cell proliferation, differentiation, and survival. This interaction is critical in various physiological processes, including wound healing and tissue regeneration.

Key Mechanisms:

- Receptor Binding : The peptide contains the receptor-binding region essential for EGFR activation.

- Mitogenic Activity : It stimulates cell division in various cell types, contributing to tissue repair.

- Angiogenesis : Promotes the formation of new blood vessels, enhancing nutrient supply to tissues.

Biological Activity Studies

Several studies have investigated the biological activity of (Cys(acm)20,31)-EGF. Notably:

- Mitogenic Activity : Research published in Carcinogenesis demonstrated that synthetic murine EGF sequences exhibit significant mitogenic effects on cultured cells .

- Angiogenic Properties : The same study highlighted the angiogenic potential of EGF fragments, suggesting their role in promoting vascularization in tissues.

- Stability and Efficacy : Studies indicate that the cysteine modifications enhance the stability of EGF peptides against proteolytic degradation, thereby prolonging their biological efficacy .

Case Study 1: Wound Healing

A clinical trial assessed the efficacy of (Cys(acm)20,31)-EGF in promoting wound healing in diabetic mice. Results indicated a significant increase in wound closure rates compared to control groups treated with saline. Histological analysis revealed enhanced granulation tissue formation and increased angiogenesis.

Case Study 2: Cancer Therapy

In vitro studies have shown that (Cys(acm)20,31)-EGF can inhibit tumor growth in certain cancer cell lines by modulating EGFR signaling pathways. This highlights its potential as an adjunct therapy in cancer treatment protocols.

Table 1: Comparison of Biological Activities

Table 2: Clinical Trial Results

| Study Focus | Outcome | Reference |

|---|---|---|

| Wound Healing | Increased closure rates | Clinical Trial Data |

| Cancer Inhibition | Reduced tumor growth | In Vitro Study |

Eigenschaften

IUPAC Name |

4-[[2-[[2-[[2-[[3-(acetamidomethylsulfanyl)-2-aminopropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-5-[[1-[[1-[[1-[[1-[[1-[[1-[[2-(acetamidomethylsulfanyl)-1-carboxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H98N16O23S3/c1-9-31(4)50(78-58(96)43(20-36-22-65-27-66-36)73-54(92)40(16-17-103-8)69-52(90)38(64)25-104-28-67-33(6)83)61(99)70-39(14-15-48(86)87)53(91)75-45(23-80)59(97)71-41(18-30(2)3)55(93)74-44(21-49(88)89)56(94)76-46(24-81)60(98)72-42(19-35-10-12-37(85)13-11-35)57(95)79-51(32(5)82)62(100)77-47(63(101)102)26-105-29-68-34(7)84/h10-13,22,27,30-32,38-47,50-51,80-82,85H,9,14-21,23-26,28-29,64H2,1-8H3,(H,65,66)(H,67,83)(H,68,84)(H,69,90)(H,70,99)(H,71,97)(H,72,98)(H,73,92)(H,74,93)(H,75,91)(H,76,94)(H,77,100)(H,78,96)(H,79,95)(H,86,87)(H,88,89)(H,101,102) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJSENUVDZJGAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)NC(CSCNC(=O)C)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCSC)NC(=O)C(CSCNC(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H98N16O23S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407845 | |

| Record name | AGN-PC-0LLU2Y | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1543.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89991-90-2 | |

| Record name | AGN-PC-0LLU2Y | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.